2,6-diethoxy-7H-purine
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Overview
Description
Preparation Methods
The synthesis of NSC 112523 involves several steps, starting with the preparation of the purine core. One common method involves the reaction of ethyl cyanoacetate with guanidine to form 2-amino-6-ethoxypurine. This intermediate is then further reacted with ethanol under acidic conditions to yield 2,6-diethoxy-5H-purine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
NSC 112523 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 112523 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying purine metabolism and enzyme interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of NSC 112523 involves its interaction with enzymes involved in purine metabolism. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
NSC 112523 can be compared with other purine derivatives such as:
Properties
CAS No. |
20419-69-6 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2,6-diethoxy-7H-purine |
InChI |
InChI=1S/C9H12N4O2/c1-3-14-8-6-7(11-5-10-6)12-9(13-8)15-4-2/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
ULKSPUWPWKASIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)OCC |
Origin of Product |
United States |
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